(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide
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Overview
Description
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a fluorophenyl group and an amide linkage to a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluorophenyl group. Subsequent steps involve the formation of the amide linkage and the attachment of the phenylpropanamide moiety. Common reagents used in these reactions include pyrazole precursors, fluorobenzene derivatives, and amide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce various substituted phenylpropanamide compounds.
Scientific Research Applications
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-fluorophenyl)-1H-pyrazole: This compound shares the pyrazole and fluorophenyl moieties but lacks the amide linkage and phenylpropanamide group.
5-(4-Fluorophenyl)valeric acid: Another related compound with a fluorophenyl group but different structural features.
Uniqueness
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide is unique due to its specific combination of functional groups and structural complexity
Properties
IUPAC Name |
(2S)-2-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylamino]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c20-16-8-6-14(7-9-16)18-15(12-23-24-18)11-22-17(19(21)25)10-13-4-2-1-3-5-13/h1-9,12,17,22H,10-11H2,(H2,21,25)(H,23,24)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGCJOSNOHIRDJ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NCC2=C(NN=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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